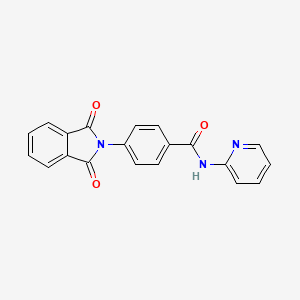

4-(1,3-dioxoisoindolin-2-yl)-N-(pyridin-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "4-(1,3-dioxoisoindolin-2-yl)-N-(pyridin-2-yl)benzamide" is a derivative of 1,3-dioxoisoindolin-2-yl and pyridin-2-yl benzamide. It is related to compounds that have been synthesized and characterized in various studies, which have shown interesting properties such as luminescence, aggregation-enhanced emission, and multi-stimuli-responsive behavior . These compounds are of interest due to their potential applications in materials science and medicinal chemistry.

Synthesis Analysis

The synthesis of related compounds involves the condensation of naphthalimide with benzoic acid chloride and amino pyridine derivatives, as seen in the preparation of luminescent compounds with aggregation-enhanced emission properties . Another synthesis route involves the reaction of potassium thiocyanate, benzoyl chloride, and amino pyridine derivatives, followed by oxidation and cyclization to produce thiadiazolo[2,3-a]pyridine benzamide derivatives . Additionally, direct polycondensation reactions have been used to create optically active polyamides with 1,3-dioxoisoindolin-2-yl units .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques, including IR, UV-Visible, 1H and 13C NMR, and supported by X-ray crystallography . The crystal structure of N-(1,3-dioxoisoindolin-2yl)benzamide, a closely related compound, was determined to crystallize in the monoclinic space group, with the structure being stabilized by a network of N-H⋯O hydrogen bonds .

Chemical Reactions Analysis

The chemical reactivity of related compounds includes the ability to form complexes with metals, as seen in the synthesis of copper(II) complexes with thiadiazolo[2,3-a]pyridine benzamide derivatives . These complexes have shown significant cytotoxicity against certain human cancer cell lines, indicating potential medicinal applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds include luminescence in both DMF solution and solid state, with the ability to form nano-aggregates that exhibit enhanced emission in aqueous-DMF solution . The compounds also display mechanochromic properties and can respond to multiple stimuli . The optically active polyamides containing 1,3-dioxoisoindolin-2-yl units are soluble in polar organic solvents and have been characterized by their thermal properties .

Eigenschaften

IUPAC Name |

4-(1,3-dioxoisoindol-2-yl)-N-pyridin-2-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13N3O3/c24-18(22-17-7-3-4-12-21-17)13-8-10-14(11-9-13)23-19(25)15-5-1-2-6-16(15)20(23)26/h1-12H,(H,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZALBQHFNMDYMAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)NC4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1,3-dioxoisoindolin-2-yl)-N-(pyridin-2-yl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Fluorophenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole](/img/structure/B3009629.png)

![N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-chloro-6-fluorobenzamide](/img/structure/B3009631.png)

![7-Chloro-2-(2-(dimethylamino)ethyl)-1-(4-fluorophenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3009633.png)

![(8-Oxa-2-azaspiro[4.5]decan-3-yl)methanol hydrochloride](/img/structure/B3009636.png)

![4-chloro-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B3009638.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B3009640.png)

![(3Z)-3-[(2-hydroxy-3-methoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B3009646.png)